2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of difluoro and trifluoromethyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate. This involves the reaction of 3-(trifluoromethyl)phenol with an appropriate halogenating agent, such as thionyl chloride, to form 3-(trifluoromethyl)phenyl chloride.
Nucleophilic Substitution: The phenyl chloride intermediate undergoes nucleophilic substitution with 2,2-difluoroacetic acid to form the corresponding ester.
Amidation: The ester is then subjected to amidation with 4-methylaniline under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The presence of difluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]propionamide: Similar structure with a propionamide group instead of an acetamide group.
2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]butyramide: Similar structure with a butyramide group instead of an acetamide group.
Uniqueness
2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to its specific combination of difluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5NO2/c1-10-5-7-12(8-6-10)22-14(23)16(20,21)24-13-4-2-3-11(9-13)15(17,18)19/h2-9H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIJENYEKYEOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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